molecular formula C23H23FN2O2S B2983397 1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine CAS No. 670272-39-6

1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine

Cat. No. B2983397
CAS RN: 670272-39-6
M. Wt: 410.51
InChI Key: UERSPXLHKALVJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine, also known as PZ-1, is a chemical compound that has gained significant attention in the field of scientific research. PZ-1 is a piperazine-based compound that has been studied for its potential in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Corrosion Inhibition

  • Inhibitive Effect on Corrosion of Mild Steel : A study on a similar compound, 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), demonstrated its efficiency in inhibiting the corrosion of mild steel in HCl medium. This inhibition increases with concentration and forms a protective layer on the steel surface (Sumathi et al., 2016).

Medical Research

  • Development of Adenosine A2B Receptor Antagonists : A study involving the synthesis of sulfonamides using a similar compound led to the creation of potent adenosine A2B receptor antagonists, which are significant in medical research (Yan et al., 2006).
  • Potassium-Competitive Acid Blocker Research : Research on TAK-438, a compound with a similar structure, showed significant antisecretory activity, which is relevant for the treatment of acid-related diseases (Hori et al., 2011).

Material Science

  • Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes using related compounds for biological studies demonstrates the utility in material science (Diwu et al., 1997).
  • Polymer Electrolytes Synthesis : Synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction highlights its application in polymer science (Kim et al., 2011).

Cancer Research

  • Cytotoxic Activities Against Cancer Cell Lines : A study on benzhydrylpiperazine derivatives, which are structurally related, showed cytotoxic activities against various cancer cell lines (Gurdal et al., 2013).

Antibacterial Research

  • Antibacterial Activities Against Rice Bacterial Leaf Blight : Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to the compound , demonstrated effective antibacterial activities against rice bacterial leaf blight (Shi et al., 2015).

properties

IUPAC Name

1-(2-fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2S/c1-18-6-8-19(9-7-18)20-10-12-21(13-11-20)29(27,28)26-16-14-25(15-17-26)23-5-3-2-4-22(23)24/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERSPXLHKALVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.